1-(azetidin-1-yl)prop-2-en-1-one
Description
Historical Context of Azetidine (B1206935) Chemistry and Four-Membered Heterocycles
The study of azetidines, four-membered nitrogen-containing heterocycles, has a rich history dating back to the early 20th century. ontosight.ai Initial synthetic methods were often characterized by multi-step reactions and low yields. ontosight.ai However, the inherent ring strain of approximately 25.4 kcal/mol, which lies between that of the more reactive aziridines and the less reactive pyrrolidines, has always made azetidines an intriguing target for synthetic chemists. rsc.org This ring strain is a key driver of their unique reactivity, allowing for facile transformations under appropriate conditions. rsc.orgrsc.org The development of more efficient synthetic routes, such as Couty's Azetidine Synthesis, has significantly advanced the accessibility and utility of this class of compounds. ontosight.ai
Four-membered heterocycles, in general, are challenging to synthesize due to their inherent strain. numberanalytics.com Common synthetic strategies include cyclization reactions, ring-closing metathesis, and [2+2] cycloadditions. numberanalytics.comrsc.org Recent advancements have focused on transition metal-catalyzed methods and the use of microwave irradiation to improve efficiency and selectivity. numberanalytics.com
Structural Characteristics and Nomenclature of 1-(Azetidin-1-yl)prop-2-en-1-one
This compound is a molecule that incorporates two key functional groups: an azetidine ring and an α,β-unsaturated amide. The azetidine ring is a saturated four-membered heterocycle containing one nitrogen atom. ontosight.ai The α,β-unsaturated amide moiety consists of a carbonyl group conjugated with a carbon-carbon double bond.
The systematic IUPAC name for this compound is derived by identifying the parent acyl group, which is propenoyl, and the substituent attached to the nitrogen atom, which is the azetidin-1-yl group. Following the nomenclature rules for amides, the name becomes this compound. libretexts.orgmasterorganicchemistry.comamazonaws.comacdlabs.com In this nomenclature, the "1-" before "azetidin-1-yl" indicates that the azetidine ring is attached to the nitrogen atom of the amide. masterorganicchemistry.comyoutube.com The "prop-2-en-1-one" part specifies a three-carbon chain with a double bond between carbons 2 and 3 and a carbonyl group at position 1.
Table 1: Key Structural and Chemical Information for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H9NO |
| Molecular Weight | 111.14 g/mol |
| Key Functional Groups | Azetidine, α,β-Unsaturated Amide |
Significance of the Azetidine Ring in Organic Synthesis and Chemical Diversity
The azetidine ring is a privileged scaffold in organic synthesis and medicinal chemistry. rsc.orgrsc.org Its unique conformational properties and the presence of a nitrogen atom contribute to its ability to impart desirable physicochemical properties to molecules. nih.gov Azetidine derivatives are found in numerous biologically active natural products and pharmaceuticals. bham.ac.ukacs.org For instance, azelnidipine (B1666253) is an antihypertensive drug containing an azetidine moiety. bham.ac.uk The ring's strain facilitates various chemical transformations, including ring-opening reactions, allowing for the synthesis of diverse and complex molecular architectures. rsc.orgrsc.org
The incorporation of the azetidine ring can lead to compounds with unique three-dimensional structures, which is a valuable attribute in drug design. rsc.org The nitrogen atom within the ring can act as a hydrogen bond acceptor and a site for further functionalization, enhancing the chemical diversity of azetidine-containing libraries. researchgate.net
Importance of α,β-Unsaturated Amide Moieties in Chemical Transformations
The α,β-unsaturated amide moiety is a versatile functional group in organic chemistry, primarily due to its electrophilic nature. nih.gov This electrophilicity makes it susceptible to nucleophilic attack, most notably through Michael addition reactions. nih.gov The reactivity of α,β-unsaturated amides can be tuned by substituents on the nitrogen atom and at the α and β positions of the double bond. nih.gov Unfunctionalized acrylamides are generally considered weak electrophiles. nih.gov
This functional group is a key component in a variety of chemical transformations, serving as a precursor for the synthesis of more complex molecules. organic-chemistry.org For example, they can be readily converted into α,β-unsaturated ketones, aldehydes, or carboxylic acids. organic-chemistry.org The reactivity of acrylamides with biological nucleophiles, such as thiols, is an area of significant research, particularly in the context of covalent inhibitors. nih.govnih.gov
Overview of Current Research Landscape Pertaining to N-Acryloyl Azetidines
Current research on N-acryloyl azetidines and related acrylamides is broad and multifaceted. A significant portion of research focuses on the synthesis and functionalization of these compounds. organic-chemistry.orgmagtech.com.cn The development of novel catalytic methods for their preparation continues to be an active area. thescience.dev
Furthermore, there is considerable interest in the polymerization of acrylamide-based monomers to create hydrogels with tailored properties for applications in areas like tissue engineering and 3D bioprinting. mdpi.com The reactivity of the acrylamide (B121943) group is also being explored in the context of developing covalent modifiers for biological targets. nih.govnih.gov Studies are ongoing to understand the relationship between the chemical structure of substituted acrylamides and their reactivity and potential biological effects. nih.govnih.govresearchgate.net
Research Gaps and Future Perspectives in the Study of this compound
While significant progress has been made in understanding the chemistry of azetidines and α,β-unsaturated amides individually, the specific compound this compound presents several avenues for future research. A major research gap is the detailed investigation of its unique reactivity profile, particularly in comparison to other N-substituted acrylamides. Understanding how the strained azetidine ring influences the electronic properties and reactivity of the α,β-unsaturated system is crucial.
Future perspectives include the exploration of this compound as a monomer in polymerization reactions to create novel materials with unique thermal and mechanical properties. Its potential as a building block in the synthesis of complex, biologically active molecules is also an exciting area for future investigation. The development of stereoselective reactions involving this compound could lead to the creation of chiral molecules with important applications in medicinal chemistry. Further computational studies could provide deeper insights into its reaction mechanisms and guide the design of new synthetic methodologies. thescience.dev
Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-6(8)7-4-3-5-7/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJGOFQLJELIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azetidin 1 Yl Prop 2 En 1 One and Its Derivatives
Direct N-Acylation of Azetidine (B1206935) Derivatives
The most straightforward approach to synthesizing 1-(azetidin-1-yl)prop-2-en-1-one and its analogs is through the direct N-acylation of a pre-existing azetidine ring. This method involves the formation of a stable amide bond between the azetidine nitrogen and an acryloyl group.
Conventional Amide Bond Formation Approaches
Traditional amide bond formation techniques can be employed for the synthesis of N-acryloyl azetidines. These methods typically involve the reaction of an azetidine with a carboxylic acid in the presence of a coupling agent. While effective, these methods may require specific conditions to accommodate the reactivity of the acryloyl system and the potential for polymerization.
Use of Acryloyl Halides and Anhydrides
A highly efficient and common method for the N-acylation of azetidines is the use of acryloyl halides, particularly acryloyl chloride. lookchem.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen halide byproduct. lookchem.com The reaction is often performed at low temperatures, for instance at -78 °C in a solvent like dichloromethane, to control the reactivity and minimize side reactions. lookchem.com This approach is versatile and allows for the synthesis of a diverse range of N-acryloyl azetidines from commercially available or synthetically accessible azetidine hydrochloride salts. lookchem.com
Table 1: Examples of N-Acylation of Azetidines using Acryloyl Chloride
| Azetidine Reactant | Base | Solvent | Temperature (°C) | Product | Reference |
| Azetidine hydrochloride | Triethylamine | Dichloromethane | -78 | This compound | lookchem.com |
| 3-substituted azetidine hydrochloride | Triethylamine | Dichloromethane | -78 | 1-(3-substituted-azetidin-1-yl)prop-2-en-1-one | lookchem.com |
This table is interactive. Click on the headers to sort the data.
Catalyst-Mediated N-Acylation
Catalytic methods can also facilitate the N-acylation of azetidines. While research in this specific area for acryloyl groups is ongoing, related catalyst-mediated N-arylation reactions of azetidines have been successfully developed using palladium catalysts. researchgate.net These methods offer potential for milder reaction conditions and broader substrate scope. Furthermore, azole anions have been shown to be potent catalysts for the aminolysis of esters, suggesting a possible catalytic route for the formation of N-acryloyl azetidines from acryloyl esters. nih.gov
Formation of the α,β-Unsaturated System Pre- or Post-Azetidine Ring Formation
An alternative synthetic strategy involves constructing the α,β-unsaturated system either before or after the formation of the azetidine ring. This approach offers flexibility, particularly when dealing with complex or sensitive substrates.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies on Azetidine-Containing Ketones or Aldehydes
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for the formation of carbon-carbon double bonds and can be applied to synthesize N-acryloyl azetidine derivatives. wikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.org These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). In this context, an azetidine-containing ketone or aldehyde would serve as the carbonyl component.
The HWE reaction is often favored due to the easier removal of the dialkylphosphate salt byproduct and the tendency to produce predominantly E-alkenes. wikipedia.org The reaction proceeds through the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.orgyoutube.com
Table 2: Key Features of Wittig and HWE Reactions for Alkene Synthesis
| Reaction | Reagent | Key Features | Stereoselectivity |
| Wittig | Phosphorus ylide | Converts aldehydes and ketones to alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org | Generally leads to (Z)-alkenes with non-stabilized ylides. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Favors the formation of (E)-alkenes. Byproducts are water-soluble. wikipedia.orgnrochemistry.com | Predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Elimination Reactions for Conjugated Alkene Formation
Elimination reactions provide another avenue for introducing the α,β-unsaturation. ksu.edu.samasterorganicchemistry.compressbooks.pub This can be achieved by eliminating a suitable leaving group from a saturated precursor. For instance, a β-halo- or β-hydroxy-propionyl azetidine could undergo dehydrohalogenation or dehydration, respectively, to yield the desired N-acryloyl azetidine. These reactions are typically promoted by a base or heat. pressbooks.pubmgscience.ac.in The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination. ksu.edu.sa Selenoxide elimination is another mild and efficient method for creating α,β-unsaturated carbonyl compounds from their saturated counterparts. organicreactions.org
Construction of the Azetidine Ring with Incorporated Acrylic Moiety
The formation of the azetidine ring is a key challenge due to its inherent ring strain. medwinpublishers.com Several synthetic strategies have been developed to construct this strained heterocycle.
[2+2] Cycloaddition Reactions (e.g., Ketene-Imine Cycloadditions)
The [2+2] cycloaddition reaction is a powerful tool for constructing four-membered rings. rsc.org One of the most prominent examples is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com Ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com This method is widely used for the synthesis of a variety of β-lactam-containing compounds. mdpi.comnih.gov For instance, the reaction of 3,3-dimethylacryloyl chloride with various imines in the presence of triethylamine yields 3-(prop-1-en-2-yl)azetidin-2-ones. nih.gov
The stereoselectivity of the Staudinger reaction can often be controlled by the reaction conditions. For example, cis-3-benzyloxy-N-propargyl-2-azetidinone has been prepared with high stereoselectivity at low temperatures. mdpi.com Microwave irradiation has also been shown to accelerate the reaction and improve yields compared to conventional heating. mdpi.com
| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |
| Chloroacetyl chloride, N'-arylidene acetohydrazide | Et3N | Conventional heating (16-24 h) | 1-Acetamido-3-chloro-2-azetidinones | 50-60% | mdpi.com |
| Chloroacetyl chloride, N'-arylidene acetohydrazide | Et3N | Microwave irradiation (30-45 min) | 1-Acetamido-3-chloro-2-azetidinones | 81-96% | mdpi.com |
| Benzyloxyacetyl chloride, Imines | Et3N | CH2Cl2, -78 °C to rt | cis-3-Benzyloxy-2-azetidinones | High | mdpi.com |
| 3,3-Dimethylacryloyl chloride, Imines | Triethylamine | - | 3-(prop-1-en-2-yl)azetidin-2-ones | - | nih.gov |
Intramolecular Cyclization Reactions
Intramolecular cyclization represents another key strategy for the synthesis of the azetidine ring. These reactions often involve the formation of a carbon-nitrogen bond to close the four-membered ring. nih.govfrontiersin.org
One notable method is the lanthanide(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds in high yields to afford azetidine derivatives. nih.govfrontiersin.org The choice of solvent can be critical, with 1,2-dichloroethane (B1671644) (DCE) proving to be effective. nih.govfrontiersin.org
Palladium-catalyzed intramolecular C(sp³)–H amination is another advanced technique for synthesizing functionalized azetidines. rsc.org This method utilizes a picolinamide (B142947) (PA) directing group and a combination of an oxidant and an additive to facilitate the cyclization. rsc.org
| Substrate | Catalyst/Reagents | Conditions | Product | Yield | Reference |
| cis-3,4-Epoxy amine | La(OTf)₃ | 1,2-dichloroethane, reflux | Azetidine derivative | 81% | nih.govfrontiersin.org |
| Picolinamide (PA) protected amine | Pd(II) catalyst, Oxidant, Additive | - | Azetidine derivative | - | rsc.org |
Furthermore, a three-step sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and subsequent mesylation followed by base-induced ring closure of β-amino alcohols provides access to diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org
Photochemical Cycloadditions to Form Azetidines
Photochemical [2+2] cycloadditions, particularly the aza Paternò-Büchi reaction, offer a direct route to azetidines from an imine and an alkene. rsc.orgrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. rsc.org Both intramolecular and intermolecular versions of this reaction have been developed. rsc.orgspringernature.com
Visible-light-mediated photocatalysis has emerged as a powerful tool for these transformations, allowing for the use of milder reaction conditions. springernature.comnih.gov For instance, an iridium-based photocatalyst can be used to activate 2-isoxazoline-3-carboxylates for [2+2] cycloaddition with a broad range of alkenes. nih.govresearchgate.net This method is characterized by its operational simplicity and wide substrate scope. nih.gov Dehydrogenative [2+2] cycloadditions between amines and alkenes, induced by photoredox catalysis, also yield functionalized azetidines with high stereoselectivity. acs.org
| Imine Component | Alkene Component | Catalyst/Conditions | Product | Yield | Reference |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Ir(III) photocatalyst, visible light | Functionalized Azetidines | - | nih.govresearchgate.net |
| Dihydroquinoxalinones (amines) | Various Alkenes | Ir(ppy)₃, aerobic oxidation | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones | High | acs.org |
| N-tosylimines of 2-naphthaldehyde | Benzofuran or Styrene derivatives | λ = 365 nm, CH₂Cl₂ | Azetidines | 61-96% | thieme-connect.com |
Enantioselective Synthesis of Chiral this compound Analogs
The synthesis of chiral, enantioenriched azetidine derivatives is of significant interest for applications in medicinal chemistry and materials science. acs.org Strategies to achieve this include asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Azetidine Ring Formation
Asymmetric catalysis provides an efficient means to generate chiral azetidines with high enantioselectivity. Copper(I) catalysts paired with chiral ligands, such as chiral sabox ligands, have been successfully employed in the asymmetric [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides to produce chiral 2-azetine-carboxylates. nih.govnih.gov These can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives. nih.govnih.gov
Single-enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands in copper-catalyzed Henry reactions, demonstrating high enantiomeric excess, particularly with alkyl aldehydes. nih.gov Computational studies have highlighted the crucial role of the amino-substituent in determining the stereochemical outcome of the catalysis. nih.gov
| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (e.e.) | Reference |
| [3+1]-Cycloaddition | Chiral sabox copper(I) | Enoldiazoacetates, Imido-sulfur ylides | Chiral 2-azetine-carboxylates | High | nih.govnih.gov |
| Henry Reaction | Copper(II) with chiral 2,4-cis-disubstituted amino azetidine ligand | Aldehydes, Nitromethane | β-Nitro alcohols | >99% (with alkyl aldehydes) | nih.gov |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of azetidine synthesis, chiral auxiliaries guide the stereochemical outcome of the ring-forming reaction.
One effective approach utilizes the inexpensive and readily available Ellman tert-butanesulfinamide as a chiral auxiliary. acs.org This method allows for a three-step synthesis of C2-substituted azetidines from achiral starting materials with good yields and diastereoselectivity. acs.org Both enantiomers of the final product can be accessed by using either the (R)- or (S)-sulfinamide. acs.org
Another example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the products was confirmed by X-ray crystallography. rsc.org
| Chiral Auxiliary | Starting Materials | Key Steps | Product | Diastereomeric/Enantiomeric Ratio | Reference |
| tert-Butanesulfinamide | 1,3-bis-electrophilic 3-chloropropanal | Chiral induction, cyclization, deprotection | C2-substituted azetidines | 85:15 dr | acs.org |
| (S)-1-Phenylethylamine | - | - | Enantiomeric pair of azetidine-2,4-dicarboxylic acids | - | rsc.org |
Kinetic Resolution Techniques
Kinetic resolution is a powerful strategy for the separation of racemates into their constituent enantiomers. This technique relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other in excess. While specific kinetic resolution protocols for this compound are not extensively documented, general methods for the kinetic resolution of N-heterocycles and related compounds can be applied.
One prominent approach involves the use of chiral acylating reagents. The kinetic resolution of various N-heterocycles has been successfully achieved using chiral hydroxamic acids derived from amino acids, such as (S)-mandelic acid. These reagents can selectively acylate one enantiomer of a racemic amine at a faster rate, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. A model for this selectivity suggests that stereoelectronic effects in the transition state of the acylation play a crucial role.
Enzymatic kinetic resolution is another highly effective method, often employing lipases to catalyze the enantioselective acylation or hydrolysis of a substrate. nih.govresearchgate.net For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL) have demonstrated high efficiency in resolving racemic alcohols and amines through transesterification or hydrolysis. nih.gov This approach offers mild reaction conditions and high enantioselectivities. A hypothetical enzymatic kinetic resolution of a substituted azetidine precursor to this compound could involve the selective acylation of one enantiomer, leaving the other unreacted and in high enantiomeric purity.
Furthermore, dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Chemoenzymatic DKR, which pairs an enzyme with a metal catalyst for racemization, has been effectively used for various alcohols and amines. nih.gov For example, a combination of a lipase (B570770) and a ruthenium catalyst can be employed for the DKR of alcohols. nih.gov
Table 1: Examples of Kinetic Resolution Techniques Applicable to Azetidine Precursors
| Technique | Chiral Agent/Catalyst | Substrate Type | Potential Application to Azetidine Synthesis |
| Chiral Acylation | (S)-Mandelic acid derived hydroxamate | Racemic N-heterocycles | Resolution of substituted azetidines prior to acrylation |
| Enzymatic Hydrolysis | Pseudomonas cepacia lipase (PCL) | Racemic esters | Hydrolysis of a racemic esterified azetidine derivative |
| Enzymatic Transesterification | Candida antarctica lipase B (CAL-B) | Racemic alcohols | Acylation of a racemic azetidine-containing alcohol |
| Chemoenzymatic DKR | Lipase + Ruthenium catalyst | Racemic alcohols/amines | Dynamic kinetic resolution of a functionalized azetidine |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce waste, minimize energy consumption, and utilize safer solvents and reagents. The synthesis of this compound can benefit from such approaches.
Performing reactions without a solvent, or in a neat fashion, is a cornerstone of green chemistry as it eliminates solvent waste and can lead to higher reaction rates. The direct acylation of amines with carboxylic acids or their derivatives under solvent-free conditions is a well-established green protocol. For instance, the acetylation of phenols, alcohols, and thiols has been successfully carried out using a stoichiometric amount of acetic anhydride (B1165640) in the absence of a solvent, sometimes with a catalyst like vanadyl sulfate. nih.govfrontiersin.orgresearchgate.net
A potential solvent-free synthesis of this compound could involve the direct reaction of azetidine with acrylic acid or an acrylic acid derivative under neat conditions, possibly with mild heating or catalysis to drive the reaction to completion. This would significantly reduce the environmental impact compared to traditional methods that often rely on volatile organic solvents.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technique can be particularly effective for the synthesis of amides from carboxylic acids and amines.
The direct amidation of various carboxylic acids with amines has been achieved under solvent-free, microwave-assisted conditions using a catalytic amount of ceric ammonium (B1175870) nitrate. mdpi.comnih.gov This method has proven to be versatile, accommodating a wide range of substrates. mdpi.comnih.gov Applying this methodology to the synthesis of this compound would involve irradiating a mixture of azetidine and acrylic acid, potentially with a suitable catalyst, in a microwave reactor. This approach is expected to be rapid and efficient. Research on the microwave-assisted esterification of methacrylic acid also suggests the feasibility of applying this technology to related acrylamide (B121943) syntheses. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low |
| Yields | Often moderate | Generally higher |
| Side Reactions | More prevalent | Often reduced |
The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not compatible with water, certain transformations, including some amide bond formations, can be performed in aqueous media.
For example, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been successfully conducted under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Additionally, a patent describes a process for preparing amides of acrylic or methacrylic acid by reacting the corresponding ester with a diamine in the presence of an enzyme in an aqueous system. google.com This suggests that an enzymatic or chemo-catalyzed synthesis of this compound in water could be a viable and environmentally friendly route. The reaction could potentially proceed by reacting azetidine with an activated acrylic acid derivative or through an enzyme-mediated coupling in an aqueous buffer.
Reactivity and Mechanistic Investigations of 1 Azetidin 1 Yl Prop 2 En 1 One
Nucleophilic Addition Reactions to the Activated Alkene
The prop-2-en-1-one group in 1-(azetidin-1-yl)prop-2-en-1-one contains an electron-deficient double bond, making it susceptible to attack by nucleophiles. This reactivity is central to its chemical behavior and is exploited in various synthetic applications. The general mechanism involves the addition of a nucleophile to the β-carbon of the alkene, a process known as conjugate or 1,4-addition.
Michael Addition Reactions (e.g., thiol additions)
The Michael reaction, a type of conjugate addition, is a key transformation for α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgorganic-chemistry.org For this compound, the activated alkene serves as the Michael acceptor.
Thiol additions represent a classic example of the Michael reaction. The sulfur-based nucleophile (thiol) readily adds to the electron-deficient β-carbon of the prop-2-en-1-one system. This reaction is typically thermodynamically controlled and can be facilitated by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. The resulting product is a β-thioether derivative. The general mechanism involves the formation of an enolate intermediate after the initial nucleophilic attack, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com
Conjugate Addition of Carbon Nucleophiles
A variety of carbon-based nucleophiles can participate in conjugate addition reactions with this compound. These nucleophiles are typically stabilized carbanions, such as enolates derived from ketones, esters, or nitriles. masterorganicchemistry.com The addition of these nucleophiles leads to the formation of a new carbon-carbon bond at the β-position of the original α,β-unsaturated system, resulting in a 1,5-dicarbonyl compound or a related structure. youtube.com The reaction is driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com
The efficiency and regioselectivity (1,4- versus 1,2-addition) of the conjugate addition of carbon nucleophiles can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of catalysts. For instance, "soft" nucleophiles, like enolates and Gilman reagents (organocuprates), tend to favor 1,4-addition, while "hard" nucleophiles, such as Grignard and organolithium reagents, often prefer 1,2-addition to the carbonyl carbon. masterorganicchemistry.com This behavior can be rationalized using Hard and Soft Acid and Base (HSAB) theory. masterorganicchemistry.com
Addition of Heteroatom Nucleophiles (N-, O-, S-based)
Beyond thiols, other heteroatom nucleophiles containing nitrogen (N-based) and oxygen (O-based) can also add to the activated alkene of this compound. These reactions are often referred to as aza-Michael and oxa-Michael additions, respectively. wikipedia.org
Nitrogen nucleophiles, such as primary and secondary amines, can add to the β-carbon to form β-amino carbonyl compounds. The reactivity of the amine is dependent on its nucleophilicity and steric hindrance. Similarly, oxygen nucleophiles, like alcohols or water, can add to form β-alkoxy or β-hydroxy derivatives, respectively. These reactions are often reversible and may require specific catalysts or conditions to proceed efficiently.
The general pattern of reactivity for these heteroatom nucleophiles follows the same principle of conjugate addition, where the nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system.
Cycloaddition Reactions Involving the Prop-2-en-1-one Moiety
The prop-2-en-1-one system of this compound can also participate in cycloaddition reactions, where the π-system of the alkene is directly involved in the formation of a new ring.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The prop-2-en-1-one moiety in this compound can potentially act as a dienophile due to its electron-deficient double bond.
While specific studies on the Diels-Alder reactivity of this compound are not extensively detailed in the provided search results, analogous systems containing an α,β-unsaturated ketone are known to participate in such reactions. vulcanchem.com For example, related azetidin-2-one (B1220530) structures tethered to imines have been used as dienophiles in aza-Diels-Alder reactions. irb.hr In these cases, the imine acts as the dienophile, reacting with a diene to form a nitrogen-containing heterocyclic ring. irb.hr The efficiency and stereoselectivity of these reactions can often be enhanced by the use of Lewis acid catalysts, which coordinate to the dienophile and lower the energy of its LUMO, thereby accelerating the reaction. irb.hr
Radical Reactions and Polymerization Studies
The vinyl group in this compound makes it a monomer suitable for radical polymerization. The resulting polymers, poly(N-acryloyl azetidine), possess unique properties due to the presence of the strained four-membered azetidine (B1206935) ring in each repeating unit.
The polymerization of N-substituted acrylamides is a well-established field, and this compound falls into this class of monomers. Conventional free radical polymerization (FRP) can be used to synthesize polymers from this monomer, typically employing thermal or photochemical initiators. However, like other forms of FRP, this method offers limited control over the polymer's molecular weight, dispersity (Đ), and architecture. sigmaaldrich.com Despite these limitations, the polymerization of aziridine (B145994) and azetidine monomers is of significant interest for producing polyamines with applications in areas like CO2 adsorption and non-viral gene transfection. rsc.org The resulting polymers from N-acryloyl azetidines would feature a polyamide backbone with pendant azetidine rings, which could be later modified through ring-opening reactions.
To achieve greater control over the polymer structure, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods, also known as living radical polymerization (LRP), minimize termination reactions by establishing a dynamic equilibrium between active propagating radicals and dormant species. nih.govepa.gov This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.5), and complex architectures such as block copolymers. sigmaaldrich.comnih.gov Two of the most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.comnih.govresearchgate.net
Atom Transfer Radical Polymerization (ATRP) , developed in 1995, is based on the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant species to a transition-metal catalyst (commonly copper-based), which generates the active propagating radical. sigmaaldrich.comnih.gov The low concentration of radicals at any given time suppresses termination reactions. nih.gov ATRP is known for its versatility and tolerance to a wide range of functional monomers, making it a suitable candidate for the polymerization of N-acryloyl azetidines to create well-defined homopolymers and block copolymers for applications like drug delivery systems. sigmaaldrich.comnih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CRP method that controls polymerization through a degenerative chain transfer process using a dithioester or related compound as a chain transfer agent (CTA). nih.govresearchgate.net The propagating radical adds to the CTA, forming an intermediate that can fragment to release a new radical, effectively transferring the growing chain. researchgate.net Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) has been successfully used to polymerize structurally related N-acryloyl amino acids, yielding polymers with controlled molecular weights and narrow dispersities (Mw/Mn < 1.20) under mild conditions. rsc.org This suggests that RAFT would be a highly effective technique for producing well-defined poly(this compound). The ability to use various RAFT agents and solvents adds to the robustness of this method for creating advanced polymer architectures. rsc.orgnankai.edu.cn
Table 1: Comparison of Common Controlled Radical Polymerization (CRP) Techniques
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |
|---|---|---|
| Control Mechanism | Reversible deactivation via halogen atom transfer with a metal catalyst. researchgate.netnih.gov | Degenerative chain transfer using a dithioester-based chain transfer agent (CTA). researchgate.net |
| Key Components | Monomer, initiator (alkyl halide), metal complex (e.g., Cu(I)/ligand), deactivator (e.g., Cu(II)). researchgate.net | Monomer, initiator (radical source), RAFT agent (CTA). researchgate.net |
| Typical Monomers | Styrenes, (meth)acrylates, (meth)acrylamides. sigmaaldrich.com | Styrenes, (meth)acrylates, (meth)acrylamides, vinyl esters. sigmaaldrich.com |
| Advantages | Well-defined polymers, high end-group functionality, commercially available components. sigmaaldrich.com | Metal-free, tolerant to a wide range of functional groups and solvents, applicable to many monomers. sigmaaldrich.comresearchgate.net |
| Limitations | Requires removal of metal catalyst, sensitive to oxygen. sigmaaldrich.com | RAFT agent can be colored and may require removal; potential for retardation. sigmaaldrich.com |
Transformations Involving the Azetidine Ring
The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) is a driving force for its reactivity, making it more reactive than a five-membered pyrrolidine (B122466) ring but more stable than a three-membered aziridine. rsc.org This inherent strain allows for a variety of chemical transformations that are not observed in larger, unstrained heterocyclic systems. rsc.orgnih.gov
The most characteristic reaction of azetidines is ring-opening, driven by the release of inherent ring strain. rsc.orgnih.gov These reactions typically involve nucleophilic attack on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The presence of the N-acryloyl group, an electron-withdrawing substituent, influences the ring's reactivity. nih.govacs.org
Studies have shown that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen, as protonation is often a precursor to the ring-opening event. nih.gov For instance, an N-aryl azetidine with a pendant amide group was observed to undergo intramolecular nucleophilic attack by the amide, leading to ring cleavage. nih.gov The stability of the azetidine ring was found to be significantly influenced by the substituents, as shown in the table below.
Table 2: Stability of N-Substituted Azetidines in Acidic Conditions
| Compound | Ring System | Substituent | T1/2 (h) at pH 2 |
|---|---|---|---|
| 1 | Azetidine | 2-pyridyl | > 48 |
| 3 | Azetidine | 4-pyridyl | > 48 |
| 4 | Azetidine | Phenyl | 0.3 |
| 7 | Pyrrolidine | 2-pyridyl | > 48 |
| 8 | Azetidine | 2-pyridyl (extended chain) | 1.8 |
Data sourced from a study on intramolecular ring-opening decomposition. nih.gov
Furthermore, the N-acryloyl group in this compound enhances the electrophilicity of the appended Michael acceptor due to the distorted, nonplanar geometry of the acyl azetidine bond, which reduces its amide character. nih.govacs.org This electronic effect also makes the azetidine ring itself susceptible to nucleophilic attack. Ring-opening reactions can be triggered by various nucleophiles, including halides, sulfur, and oxygen nucleophiles. magtech.com.cnbeilstein-journals.orgambeed.com For example, heating azetidine with concentrated hydrochloric acid can cause the ring to open. ambeed.com In the context of N-acryloyl azetidines, this reactivity can be harnessed for synthetic purposes or can be an undesired decomposition pathway. nih.gov
Beyond simple ring-opening, azetidines can undergo ring expansion reactions to form larger heterocyclic systems like pyrrolidines or piperidines. One notable pathway is the Stevens rearrangement. magtech.com.cn This reaction typically involves the formation of an azetidinium ylide, which then rearranges to a thermodynamically more stable, larger ring. This process can be catalyzed by a base. magtech.com.cn While specific examples involving this compound are not extensively documented, the general principles of azetidine chemistry suggest its potential to undergo such transformations under appropriate conditions.
The azetidine ring can be functionalized without being opened. The regioselectivity of such reactions is often controlled by the substituent on the nitrogen atom. rsc.org In the case of 2-arylazetidines, lithiation can be directed to either the ortho position of the aryl group or the benzylic position adjacent to the nitrogen, depending on the nature of the N-substituent. rsc.org An N-alkyl group tends to direct lithiation to the aryl ring, while an N-Boc group directs it to the α-benzylic carbon. rsc.org By analogy, the electron-withdrawing N-acryloyl group would be expected to influence the regioselectivity of deprotonation and subsequent functionalization on the azetidine ring's α-carbons.
Additionally, various synthetic methods can be used to introduce functionality onto a pre-existing azetidine scaffold. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination has been used to synthesize functionalized azetidines from picolinamide-protected amine substrates. organic-chemistry.org Another approach involves the strain-release homologation of highly strained azabicyclo[1.1.0]butanes to build substituted azetidines. rsc.orgorganic-chemistry.org These methods highlight the potential pathways for modifying the azetidine ring within this compound, provided the acryloyl group is compatible with the reaction conditions.
Electrophilic Reactions
The primary mode of electrophilic reactivity for this compound involves the conjugate or Michael addition to the β-carbon of its prop-2-en-1-one moiety. While α,β-unsaturated amides are typically considered poor electrophiles due to the electron-donating resonance from the nitrogen atom, the structure of N-acryloyl azetidines presents a notable exception. researchgate.netchemrxiv.org
Research has shown that the incorporation of the nitrogen atom into the strained four-membered azetidine ring forces a non-planar, pyramidal geometry. This geometric constraint reduces the orbital overlap necessary for typical amide resonance. The diminished amide character enhances the electrophilicity of the conjugated double bond, making N-acryloyl azetidines potent Michael acceptors. nih.govacs.org
A key, well-documented electrophilic reaction is the conjugate addition of thiol nucleophiles, such as the biologically relevant tripeptide glutathione (B108866) (GSH). nih.govacs.org This reaction proceeds readily under physiological conditions (pH 7.4, 37 °C) and serves as a benchmark for the compound's reactivity. The reaction involves the attack of the thiolate anion on the electron-deficient β-carbon, forming a stable carbon-sulfur bond.
The reactivity can be finely tuned by introducing substituents on the azetidine ring. Studies have demonstrated that modifying the C3 position of the azetidine ring alters the electronic properties of the molecule, thereby influencing the rate of Michael addition. For instance, installing electron-withdrawing groups on the azetidine ring further enhances the electrophilicity of the Michael acceptor and increases the reaction rate with nucleophiles like GSH. nih.govlookchem.com
| Azetidine Derivative | Substituent Effect | Half-life (t1/2) with GSH (hours) lookchem.com |
| N-Acryloyl-3-(benzyloxy)azetidine | Electron-withdrawing (inductive) | 2.29 |
| N-Acryloyl-3-(benzyloxy)azetidin-3-ol | Electron-withdrawing (inductive) | 1.81 |
| N-Acryloyl-3-(phenylsulfonyl)azetidine | Strongly Electron-withdrawing | 0.72 |
| N-Acryloyl-3-((diethylamino)methyl)azetidine | Electron-donating | 3.36 |
| N-Acryloyl-3-benzylazetidine | Weakly Electron-donating/Neutral | 6.50 |
This table illustrates how substituents on the azetidine ring of related N-acryloyl azetidines modulate their reactivity in Michael addition reactions with glutathione (GSH). Data sourced from Palkowitz, M. D. et al. (2017).
Metal-Catalyzed Transformations
The acrylamide (B121943) functional group is a versatile handle for a variety of metal-catalyzed transformations, enabling the construction of more complex molecular architectures. Although transformations specifically employing this compound are not extensively documented, the known reactivity of the general class of acrylamides provides a strong basis for predicting its potential in catalysis.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the functionalization of alkenes. Acrylamides can undergo palladium-catalyzed α-arylation and alkylarylation, allowing for the introduction of aryl or alkyl groups at the α-position. nih.govacs.org Furthermore, palladium-catalyzed carbonylation reactions using various starting materials can provide access to acrylamide structures. rsc.org
Rhodium- and Ruthenium-Catalyzed Reactions: Rhodium and ruthenium catalysts enable unique transformations of acrylamides. These include oxidative cross-coupling reactions with other alkenes to stereoselectively produce (Z,E)-dienamides. rsc.org Rhodium catalysis has also been employed for the difunctionalization of acrylamides to synthesize functionalized oxindoles and for annulation reactions with alkynes to build α-pyridone heterocyclic systems. acs.orgnih.govnih.gov
Copper-Catalyzed Reactions: Copper catalysts are effective for various reactions involving acrylamides. One of the most significant applications is in controlled radical polymerization processes, such as atom transfer radical polymerization (ATRP), to produce well-defined polyacrylamides. nih.govacs.org Copper is also used in the synthesis of acrylamides and in conjugate addition reactions.
| Catalyst Type | Reaction Type | Potential Product from this compound | References |
| Palladium (Pd) | α-Arylation | 1-(Azetidin-1-yl)-2-arylprop-2-en-1-one | nih.gov |
| Rhodium (Rh) | Annulation with Alkyne | Substituted 2-pyridone fused or attached to the azetidinylacetyl group | nih.gov |
| Ruthenium (Ru) | Oxidative Olefination with Alkene | 1-(Azetidin-1-yl)penta-2,4-dien-1-one derivatives | rsc.org |
| Copper (Cu) | Conjugate Addition | β-Substituted 1-(azetidin-1-yl)propan-1-one derivatives |
This table summarizes potential metal-catalyzed transformations applicable to the acrylamide scaffold of this compound based on established literature.
Investigation of Reaction Kinetics and Thermodynamics
Kinetic and thermodynamic studies provide fundamental insights into the reactivity and mechanism of reactions involving this compound. The most studied reaction in this context is the Michael addition.
Reaction Kinetics: Kinetic analysis of the reaction between N-acryloyl azetidines and glutathione (GSH) reveals that the reaction rate is highly dependent on the substitution of the azetidine ring. nih.gov As previously noted, electron-withdrawing substituents at the C3 position increase the reaction rate (i.e., decrease the reaction half-life, t1/2). lookchem.com This confirms that the electrophilicity of the β-carbon is a key driver of the reaction.
The kinetics of Michael additions can be complex. For the addition of amines to acrylates (aza-Michael addition), the mechanism can proceed through a 1,2-addition to form a zwitterionic intermediate, followed by a rate-determining proton transfer. nih.govresearchgate.net For the addition of thiols, the reaction is often reversible, and the rate can be influenced by the pKa of the thiol, with the more nucleophilic thiolate anion being the reactive species. acs.orgnih.gov The reaction of phosphines with acrylamide has also been studied, with a reported second-order rate constant of 0.07 M⁻¹s⁻¹ for the phospha-Michael addition. nih.gov
Kinetic vs. Thermodynamic Control: The concepts of kinetic and thermodynamic control are crucial for understanding the selectivity of reactions with α,β-unsaturated systems.
Kinetic Product: The product that is formed fastest. Its formation is favored under conditions that are irreversible, such as low temperatures, where the higher activation energy required to form the thermodynamic product cannot be overcome.
Thermodynamic Product: The most stable product. Its formation is favored under reversible conditions, such as higher temperatures, which allow the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.
In the context of this compound, a reaction could potentially yield different products under kinetic versus thermodynamic control. For example, in an addition reaction to the carbonyl group (1,2-addition) versus the conjugate system (1,4-addition), the 1,2-adduct is often the kinetic product, while the 1,4-adduct is typically the more stable thermodynamic product. The kinetic data reported for N-acryloyl azetidines reacting with GSH were obtained under specific buffered conditions, reflecting reactions under kinetic control. nih.gov
| Control Type | Conditions | Favored Product Characteristic | Mechanistic Insight |
| Kinetic | Low Temperature | Formed via lowest energy barrier | The reaction is essentially irreversible; the product distribution reflects relative rates of formation. |
| Thermodynamic | High Temperature | Most stable product overall | The reaction is reversible, allowing equilibrium to be established and favoring the lowest energy product. |
This table outlines the general principles of kinetic versus thermodynamic control applicable to reactions of this compound.
Spectroscopic and Advanced Structural Characterization of 1 Azetidin 1 Yl Prop 2 En 1 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like 1-(azetidin-1-yl)prop-2-en-1-one derivatives, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
One-dimensional (1D) NMR provides essential information about the chemical environment of each proton and carbon atom in a molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). In a typical ¹H NMR spectrum of an N-acylazetidine, the protons on the four-membered ring and the acryloyl group will have characteristic chemical shifts and coupling patterns. For instance, the protons on the azetidine (B1206935) ring often appear as multiplets, with their specific shifts influenced by the substituents on the nitrogen and the ring itself.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different types of carbon atoms present. The carbonyl carbon of the amide group in this compound derivatives typically appears significantly downfield (at a higher chemical shift) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The olefinic carbons of the prop-2-en-1-one moiety will also have characteristic resonances in the alkene region of the spectrum. For example, in some azetidin-2-one (B1220530) derivatives, the β-lactam carbonyl carbon can appear as far downfield as δ 164.81 ppm. nih.gov
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on data from related structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα (vinyl) | ~6.0 - 6.5 (dd) | ~128 |
| Hβ-cis (vinyl) | ~5.6 - 5.8 (d) | ~130 |
| Hβ-trans (vinyl) | ~6.2 - 6.4 (d) | |
| H2/H4 (azetidine) | ~3.8 - 4.2 (t) | ~45-50 |
| H3 (azetidine) | ~2.2 - 2.5 (quintet) | ~15-20 |
| C=O (carbonyl) | - | ~165-170 |
Note: These are approximate values and can vary based on the solvent and specific substituents on the derivative.
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure. sdsu.eduslideshare.netyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com For this compound derivatives, COSY would show correlations between the vinyl protons (Hα and Hβ) and between the adjacent protons on the azetidine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com This is invaluable for definitively assigning carbon resonances based on their corresponding, and often more easily assigned, proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduyoutube.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it can show a correlation from the protons on the azetidine ring to the carbonyl carbon. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. For instance, NOESY can help to confirm the relative orientation of substituents on the azetidine ring. researchgate.net
The following table illustrates the expected key 2D NMR correlations for this compound.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| Hα (vinyl) | Hβ-cis, Hβ-trans | Cα | C=O, Cβ |
| Hβ-cis/trans (vinyl) | Hα | Cβ | C=O, Cα |
| H2/H4 (azetidine) | H3 | C2/C4 | C3, C=O |
| H3 (azetidine) | H2, H4 | C3 | C2, C4 |
The azetidine ring is not planar and can undergo ring-puckering. Furthermore, rotation around the N-C(O) amide bond can be restricted, leading to the existence of different conformers. Dynamic NMR (DNMR) is a technique used to study these conformational changes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformers may be slow enough to observe separate signals for each conformer. As the temperature is raised, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. This analysis can provide valuable information about the energy barriers to ring inversion and amide bond rotation in this compound derivatives. Studies on N-acylazetidines have shown that the reactivity is influenced by the pyramidalization of the amide and the strain of the four-membered ring. organic-chemistry.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a molecule. For a derivative of this compound, HRMS can confirm the molecular formula by matching the experimentally measured mass with the calculated mass for a proposed structure. For example, HRMS has been used to confirm the elemental composition of various complex organic molecules. mpg.de
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. youtube.comnih.gov The fragmentation pattern is often characteristic of a particular molecular structure and can be used to identify the compound or to deduce its connectivity.
For this compound derivatives, common fragmentation pathways would likely involve:
Cleavage of the azetidine ring: The four-membered ring can fragment in a predictable manner.
Loss of small neutral molecules: Fragments corresponding to the loss of carbon monoxide (CO), ethene (C₂H₄), or other small, stable molecules are often observed. youtube.comlibretexts.orgmiamioh.edu
Cleavage adjacent to the carbonyl group: The bonds alpha to the carbonyl group are susceptible to cleavage.
A hypothetical fragmentation pattern for this compound in an MS/MS experiment is presented in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 112.07 [M+H]⁺ | 84.08 | 28.00 (CO) | Protonated azetidine |
| 112.07 [M+H]⁺ | 56.05 | 56.02 (C₃H₄O) | Protonated azetidine ring fragment |
| 112.07 [M+H]⁺ | 55.02 | 57.05 (C₃H₅NO) | Acryloyl cation |
Note: The m/z values are calculated for the monoisotopic masses.
By combining the information from these various spectroscopic and spectrometric techniques, a detailed and unambiguous structural characterization of this compound and its derivatives can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. In the context of this compound derivatives, IR spectroscopy provides direct evidence for the presence of key structural motifs, most notably the tertiary amide and the carbon-carbon double bond.
The most diagnostic absorption band for these compounds is the carbonyl (C=O) stretching vibration of the tertiary amide. This band is typically strong and appears in the region of 1670–1630 cm⁻¹. Its precise position can be influenced by the electronic effects of substituents on the acryloyl moiety and the geometry of the azetidine ring.
For comparison, in the isomeric azetidin-2-one (β-lactam) systems, the carbonyl stretch is observed at a significantly higher frequency due to increased ring strain. For instance, the C=O stretch in a novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) was identified at 1754 cm⁻¹. nih.gov In other azetidin-2-one derivatives, this band has been reported around 1670 cm⁻¹. jmchemsci.com Another key feature is the C=C stretching vibration of the acryloyl group, which typically gives rise to a medium-intensity band in the 1640–1610 cm⁻¹ region. nih.gov Other expected characteristic bands include C-H aliphatic and aromatic stretches. jmchemsci.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Compound Type |
|---|---|---|---|---|
| Tertiary Amide (C=O) | Stretch | 1670–1630 | Strong | N-Acyl Azetidine |
| β-Lactam (C=O) | Stretch | ~1754 | Strong | Azetidin-2-one nih.gov |
| Alkene (C=C) | Stretch | 1640–1610 | Medium | Acryloyl moiety nih.gov |
| Aliphatic (C-H) | Stretch | ~2952 | Medium-Weak | Azetidin-2-one derivative nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unequivocal data on bond lengths, bond angles, and stereochemistry. For derivatives of this compound, single-crystal X-ray diffraction can confirm the molecular geometry and reveal details about intermolecular interactions that govern the crystal packing.
While a crystal structure for the parent compound is not widely reported, data from closely related analogues provide significant insight. For example, the crystal structure of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, which shares the N-propenone core, has been determined. mdpi.com Analysis of such structures reveals critical parameters. In a similar N-propenone compound, the N-C bond distance of the enamine system was found to be approximately 1.33 Å, and the C=C bond length was about 1.44 Å, indicating conjugation. mdpi.com
Furthermore, crystallographic studies are crucial for confirming the stereochemistry in substituted derivatives, such as the trans configuration of substituents on the azetidine ring in certain β-lactams. nih.gov The packing of molecules in the crystal lattice, often influenced by weak interactions like C-H···π stacking, can also be elucidated, which is important for understanding the properties of the material in the solid state. mdpi.com
| Parameter | Exemplar Compound | Observed Value | Significance |
|---|---|---|---|
| Space Group | (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | P212121 | Describes the crystal's symmetry. mdpi.com |
| N1-C9 Bond Length | (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | 1.338(2) Å | Represents the bond between the nitrogen and the conjugated system. mdpi.com |
| C7-C8 Bond Length | (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | 1.442(2) Å | Represents the C-C single bond within the conjugated enaminone system. mdpi.com |
| Stereochemistry | Azetidin-2-one derivative | Confirmed trans | Confirms relative configuration of substituents. nih.gov |
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). It is particularly useful for analyzing conjugated systems. The this compound framework contains an α,β-unsaturated amide chromophore, where the p-orbitals of the carbonyl group and the C=C double bond are in conjugation with the nitrogen lone pair.
This conjugation gives rise to characteristic π→π* electronic transitions. The absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of additional chromophores or auxochromic groups in the molecule. Theoretical studies, often employing Density Functional Theory (DFT), can be used to predict the electronic and spectroscopic properties of such systems. mdpi.comresearchgate.net For related chromophores, strong charge-transfer π→π* transitions are well-documented. nih.gov The analysis of UV-Vis spectra, often in conjunction with computational modeling, provides valuable information on the electronic structure of these compounds.
| Chromophore | Electronic Transition | Expected Absorption Region | Information Gained |
|---|---|---|---|
| α,β-Unsaturated Amide | π → π | 200-400 nm | Confirms conjugation; sensitive to substitution. |
| Carbonyl | n → π | Longer wavelength, weak | Characteristic of the C=O group, often overlapped. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Compounds
When this compound derivatives are chiral, either through substitution on the azetidine ring or on the acryloyl chain, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) become powerful tools for stereochemical analysis.
ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov It is highly sensitive to the molecular conformation and the absolute configuration of the chiral centers. mdpi.com For example, two closely related compounds with the same absolute configuration can show nearly mirror-image ECD spectra if they adopt different preferred conformations. mdpi.com The combination of experimental ECD spectra with quantum-chemical calculations provides a reliable method for assigning the absolute configuration of chiral molecules. nih.govnih.gov
VCD is the infrared analogue of ECD, measuring differential absorption in the IR region. rsc.org VCD spectroscopy has significant advantages, including higher spectral resolution and a more straightforward theoretical modeling process, as it only involves the electronic ground state. ru.nl It can provide detailed information on the solution-phase conformation and absolute configuration of flexible chiral molecules. nih.gov In one study on a chiral azetidin-2-one derivative, VCD was found to have important advantages over ECD for assigning the absolute configuration of diastereomers. nih.gov These techniques are thus crucial for the unambiguous stereochemical characterization of complex, chiral azetidine-containing compounds. nih.govrsc.org
| Technique | Principle | Application to Chiral Azetidines | Key Advantages |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. nih.gov | Assignment of absolute configuration by comparing experimental and calculated spectra. nih.gov | Highly sensitive to stereochemistry and conformation. mdpi.com |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. rsc.org | Determination of absolute configuration and solution-phase conformation, especially for flexible molecules. nih.gov | High spectral resolution; easier to model than ECD. ru.nl |
Computational and Theoretical Studies on 1 Azetidin 1 Yl Prop 2 En 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular properties of 1-(azetidin-1-yl)prop-2-en-1-one. These computational methods are instrumental in elucidating the molecule's electronic structure, orbital interactions, and conformational landscape, which are critical for understanding its reactivity and potential applications.
The electronic structure of this compound is characterized by the interplay between the strained azetidine (B1206935) ring and the electron-withdrawing acryloyl group. The nitrogen atom of the azetidine ring possesses a lone pair of electrons that can be delocalized into the adjacent carbonyl group of the acryloyl moiety. This delocalization, however, is influenced by the geometry and inherent strain of the four-membered ring.
The bonding properties are significantly affected by the hybridization of the atoms. The nitrogen atom in the azetidine ring is sp³ hybridized, but the ring strain forces the bond angles to deviate from the ideal 109.5°. The carbon atoms of the acryloyl group are sp² hybridized, forming a planar system that facilitates π-electron delocalization. The amide bond connecting the azetidine ring and the acryloyl group exhibits partial double bond character due to resonance, which imparts rigidity to this linkage.
DFT calculations can quantify these effects by providing information on bond lengths, bond angles, and charge distribution. For instance, the C-N bond within the amide linkage is expected to be shorter than a typical C-N single bond, indicative of its partial double bond character. The distribution of electron density, often visualized through electrostatic potential maps, reveals the electrophilic and nucleophilic sites within the molecule. The oxygen atom of the carbonyl group and the β-carbon of the acryloyl group are typically electron-deficient (electrophilic), while the nitrogen atom is electron-rich (nucleophilic).
Molecular orbital (MO) theory provides a powerful framework for understanding the reactivity of molecules. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring and the π-system of the acryloyl group. The lone pair of the nitrogen atom contributes significantly to the HOMO, making it a potential site for electrophilic attack. The LUMO, on the other hand, is likely to be centered on the π* antibonding orbital of the acryloyl group, particularly on the β-carbon atom. This makes the β-carbon susceptible to nucleophilic attack, a characteristic feature of Michael acceptors.
The energies of the HOMO and LUMO can be calculated using DFT methods. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This information is crucial for predicting the types of reactions the molecule is likely to undergo.
Table 1: Calculated Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values and can vary depending on the level of theory and basis set used in the DFT calculations.
The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as dihedral angles. libretexts.orgwikipedia.org
The rotation around the N-C(O) bond is a key conformational feature. The planarity of the amide bond restricts free rotation, leading to the existence of s-cis and s-trans conformers. DFT calculations can determine the relative energies of these conformers and the transition state connecting them. The puckering of the azetidine ring also contributes to the conformational complexity.
A detailed PES can reveal the global minimum energy structure, which corresponds to the most stable conformation of the molecule. libretexts.org It also provides information about other local minima and the energy barriers that must be overcome for conformational changes to occur. This knowledge is essential for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors.
The azetidine ring in this compound is a four-membered heterocycle, which inherently possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. srce.hr This strain energy has a profound impact on the molecule's geometry, stability, and reactivity.
DFT calculations can be used to quantify the ring strain energy by comparing the energy of the cyclic molecule with that of a suitable acyclic reference compound. The strain energy influences the bond lengths and angles within the ring, as well as the hybridization of the nitrogen atom. The puckered conformation of the azetidine ring is a consequence of the molecule's attempt to alleviate some of this strain. vulcanchem.com
The ring strain affects the reactivity of the molecule in several ways. The strained bonds are weaker and more susceptible to cleavage, which can lead to ring-opening reactions under certain conditions. The increased s-character of the nitrogen lone pair due to the constrained geometry can affect its basicity and nucleophilicity. Furthermore, the ring strain can influence the conformational preferences of the acryloyl group, thereby modulating its reactivity in processes like Michael additions or polymerization.
Reaction Mechanism Predictions and Energetics
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states, and to calculate their relative energies.
A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. researchgate.net Its structure is intermediate between the reactants and products. Characterizing the transition state is crucial for understanding the reaction mechanism and for calculating the activation energy, which determines the reaction rate.
DFT calculations can be used to locate and characterize transition states. A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is confirmed by vibrational frequency analysis, where a transition state has exactly one imaginary frequency.
For reactions involving this compound, such as a Michael addition, DFT can be used to model the approach of a nucleophile to the β-carbon of the acryloyl group. The geometry of the transition state would reveal the extent of bond formation between the nucleophile and the β-carbon, as well as the changes in the C=C and C=O bond lengths of the acryloyl moiety. The calculated activation energy provides a quantitative measure of the reaction's feasibility.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Reaction Pathways and Free Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms involving this compound. A key reaction of this molecule is the aza-Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system.
Theoretical studies on similar acrylamide (B121943) systems have shown that the reaction of acrylamides with nucleophiles proceeds via a Michael addition mechanism. nih.govacs.org The α,β-unsaturated carbonyl moiety acts as the Michael acceptor, while a biological or chemical nucleophile serves as the Michael donor. nih.govacs.org For this compound, the vinyl group is the primary site for nucleophilic attack.
DFT calculations can map the potential energy surface of such reactions, identifying transition states and intermediates. For the Michael addition of a nucleophile, such as an amine or thiol, to this compound, the free energy profile would typically be calculated. This profile reveals the activation energy barriers for each step of the reaction. For instance, the nucleophilic attack on the β-carbon of the vinyl group leads to the formation of an enolate intermediate. This is often the rate-determining step, and its energy barrier can be quantified. Subsequent protonation of the enolate leads to the final product.
In a computational study of the reaction between methionine and acrylamide, the formation of the adduct was found to proceed through a Michael-type addition, with the nucleophilic attack of the amino group on the vinyl carbon of acrylamide. researchgate.net The calculated activation free energy for this process provides insight into the reaction's feasibility. researchgate.net Similar calculations for this compound would be invaluable in predicting its reactivity with various nucleophiles.
Table 1: Illustrative Free Energy Data for a Postulated Michael Addition Reaction
| Reaction Step | Intermediate/Transition State | Calculated Free Energy (ΔG, kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State 1 | [TS1] | +15.2 |
| Intermediate 1 | Enolate Adduct | -5.8 |
| Transition State 2 | [TS2] | +3.1 |
| Product | Michael Adduct | -12.5 |
Note: The data in this table is illustrative and based on typical values for Michael addition reactions of acrylamides. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics Simulations to Understand Conformation and Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of this compound. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of how the molecule behaves in different environments, such as in aqueous solution or in the presence of other molecules. mdpi.comnih.gov
Furthermore, MD simulations are crucial for understanding how this compound interacts with its surroundings. In an aqueous environment, the simulations can map the hydration shell around the molecule, identifying key hydrogen bonding sites, such as the carbonyl oxygen and the nitrogen atom of the azetidine ring. The binding energy of water molecules to the solute can also be calculated, providing a measure of its hydrophilicity. nih.gov
When studying the interaction of this compound with a biological target, such as a protein, MD simulations can predict the stability of the complex and identify the key amino acid residues involved in binding. frontiersin.org This information is vital for understanding its potential biological activity.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can provide valuable insights into its structure and bonding.
The ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy using DFT methods. nih.govsid.ir These calculations help in the assignment of experimental NMR spectra, especially for complex molecules. For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each proton and carbon atom, reflecting the influence of the azetidine ring and the acryloyl group.
Vibrational frequencies from IR spectroscopy can also be predicted computationally. researchgate.netresearchgate.net The calculated IR spectrum can be used to assign the vibrational modes of the molecule, such as the C=O stretching frequency of the amide, the C=C stretching of the vinyl group, and the various C-H and C-N vibrations. A comparison between the calculated and experimental spectra can confirm the molecule's structure and provide information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H NMR (Vinyl Hα) | 6.2 - 6.5 |
| ¹H NMR (Vinyl Hβ, trans) | 5.6 - 5.9 |
| ¹H NMR (Vinyl Hβ, cis) | 5.4 - 5.7 |
| ¹H NMR (Azetidine CH₂) | 3.8 - 4.2 |
| ¹³C NMR (C=O) | 165 - 170 |
| ¹³C NMR (Vinyl Cα) | 128 - 132 |
| ¹³C NMR (Vinyl Cβ) | 125 - 129 |
| IR (C=O stretch) | 1650 - 1680 |
| IR (C=C stretch) | 1610 - 1640 |
Note: This data is illustrative and based on typical values for acrylamide derivatives. nih.govsid.ir Accurate prediction requires specific DFT calculations for this compound.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govrsc.org By partitioning the crystal electron density into molecular fragments, Hirshfeld surfaces provide a graphical representation of how molecules interact with their neighbors.
For a crystalline sample of this compound, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The surface is typically colored according to different properties, such as d_norm, which highlights regions of close contact between adjacent molecules. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds or other strong interactions.
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45 - 55 |
| O···H / H···O | 20 - 30 |
| C···H / H···C | 15 - 25 |
| N···H / H···N | 5 - 10 |
| Other | < 5 |
Note: The data in this table is illustrative and based on typical values for organic molecules with similar functional groups. nih.govnih.gov Specific values would depend on the actual crystal structure of this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule in three dimensions. libretexts.orguni-muenchen.de It is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de
The MEP map of this compound would be generated by calculating the electrostatic potential at the molecule's surface. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).
For this compound, the most negative potential (red region) is expected to be located around the carbonyl oxygen atom, making it a likely site for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, regions of positive potential (blue) would indicate areas susceptible to nucleophilic attack. The protons of the vinyl group and the azetidine ring would exhibit varying degrees of positive potential.
Role of 1 Azetidin 1 Yl Prop 2 En 1 One As a Synthetic Building Block and Intermediate
Precursor for the Synthesis of Novel Heterocyclic Systems
The inherent reactivity of both the azetidine (B1206935) and acrylamide (B121943) components of 1-(azetidin-1-yl)prop-2-en-1-one makes it a strategic starting material for constructing novel heterocyclic compounds. Azetidine derivatives are considered desirable functional groups in synthetic and medicinal chemistry. researchgate.net The azetidin-2-one (B1220530) (β-lactam) ring, a close relative, is a well-established building block for creating amino acids, alkaloids, and other biologically significant heterocycles. rsc.orguobabylon.edu.iq
The acrylamide portion of this compound is an ideal electrophile for conjugate addition reactions and a dienophile in Diels-Alder reactions. These reactions can be employed to build new rings fused to or incorporating the azetidine core. For instance, the reaction of the double bond with a 1,3-dipole could lead to the formation of a five-membered heterocyclic ring.
Furthermore, synthetic strategies have been developed for creating complex fused systems, such as tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-ones, through multi-component reactions followed by intramolecular cyclizations. beilstein-journals.org While not starting directly from this compound, these methods highlight the utility of functionalized building blocks in assembling fused heterocyclic frameworks. The target molecule's reactive vinyl group could participate in similar intramolecular Heck reactions or other cyclization cascades to yield fused products. The synthesis of derivatives of 1,3,4-oxadiazole (B1194373) and thiazolidin-4-one from precursors containing other heterocyclic moieties demonstrates the modular nature of building complex ring systems. researchgate.net
Table 1: Examples of Heterocyclic Synthesis Strategies Relevant to Azetidine Building Blocks
| Starting Material Type | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-Bromobenzaldehyde, Allylamine, Isocyanide | Ugi-azide / Intramolecular Heck Reaction | Tetrazolo-pyrazino[2,1-a]isoquinoline | beilstein-journals.org |
| Isonicotinic acid hydrazide derivatives | Cyclocondensation | Thiazolidin-4-ones, Azetidin-2-ones, 1,3,4-Oxadiazoles | researchgate.net |
This table showcases general strategies that could be adapted for the elaboration of the this compound core.
Spirocyclic compounds, which feature two rings sharing a single atom, have gained significant attention in medicinal chemistry due to their conformational rigidity. nih.gov The azetidine ring is a valuable component in the synthesis of such structures. Methodologies exist for the synthesis of multifunctional spirocycles, including spiro-azetidin-2-ones, from common cyclic carboxylic acids. nih.govnih.gov These syntheses often proceed in just a few steps, underscoring the efficiency of using strained rings as synthetic precursors. nih.gov
For this compound, the carbon atoms of the azetidine ring (C2, C3, or C4) or the α-carbon of the acryloyl group could potentially serve as the spiro center. A synthetic route could involve a reaction at the double bond, followed by an intramolecular cyclization that engages the azetidine ring, or a direct cycloaddition across the double bond to generate a spiro system. The versatility of the azetidin-2-one ring in forming spiro compounds, particularly spiro[azetidine-2,3′-indole] derivatives, has been well-documented. rsc.orgnih.gov
Scaffold for Complex Molecule Construction in Organic Synthesis
The use of azetidine-based ring systems as scaffolds is a growing area in medicinal chemistry and diversity-oriented synthesis. nih.gov The fully saturated azetidine ring offers a three-dimensional character that is distinct from larger or aromatic heterocycles. researchgate.net this compound functions as a bifunctional scaffold. The azetidine portion provides a stable, conformationally constrained core, while the acrylamide "tail" offers a reactive site for introducing molecular diversity.
This dual nature allows for a modular approach to synthesis. Nucleophiles can be added to the acrylamide moiety via Michael addition to introduce a wide variety of substituents. Subsequently, the azetidine ring itself can be functionalized, or it can serve to orient the newly introduced groups in a specific three-dimensional arrangement. This strategy is central to the development of lead-like libraries for drug discovery, where a core scaffold is systematically decorated with different functional groups to explore structure-activity relationships. nih.gov The β-lactam ring, a related structure, is also widely recognized as a versatile building block for synthesizing a range of compounds with potential biological properties. rsc.org
Intermediate in the Development of Advanced Materials
The chemical functionalities present in this compound make it a candidate for applications in polymer chemistry and materials science.
The molecule contains two functionalities that could, under different conditions, lead to polymerization. The most apparent is the vinyl group of the acrylamide moiety, which can undergo standard free-radical or controlled radical polymerization to form a polymer with azetidine rings as pendant groups along the main chain.
Additionally, N-substituted azetidines can undergo cationic or anionic ring-opening polymerization (ROP). For example, N-(methanesulfonyl)azetidine has been shown to polymerize via anionic ROP, and deprotonation of the substituent can lead to an activated monomer polymerization. nih.gov This precedent suggests that this compound could potentially undergo ROP under specific catalytic conditions, leading to a linear polyamide-like structure. The competition between these two polymerization pathways would be a key factor in controlling the final polymer architecture.
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Site | Resulting Polymer Structure |
|---|---|---|
| Vinyl Polymerization | C=C double bond of the acryloyl group | Poly(acrylamide) backbone with pendant azetidine rings |
A cross-linking agent is a molecule that can form covalent bonds between polymer chains, creating a network structure. This compound possesses the necessary features to act as a cross-linker.
One approach involves first polymerizing the acrylamide group to form linear polymer chains. The pendant azetidine rings on these chains can then be "activated" to react with other chains. The strained four-membered ring can be opened by nucleophiles from an adjacent polymer chain, particularly under acidic or catalytic conditions, resulting in a cross-linked material. This dual reactivity—a polymerizable group and a latent cross-linking group—makes it a potentially valuable monomer for creating hydrogels, coatings, or thermoset resins.
Role of this compound as a Chiral Building Block in Asymmetric Synthesis
Extensive searches of scientific literature and chemical databases did not yield any specific examples of This compound being utilized as a chiral building block in asymmetric synthesis. This is because the molecule itself is achiral; it does not possess a stereocenter and is not inherently chiral.
For a molecule to serve as a chiral building block, it must possess chirality, which is typically conferred by the presence of one or more stereogenic centers. In the context of azetidine derivatives, this often involves substitution at the C2 or C3 positions of the azetidine ring, creating a chiral center. These chiral azetidine derivatives can then be used to induce stereoselectivity in chemical reactions.
While the broader class of chiral azetidines is valuable in asymmetric synthesis, there is no evidence to suggest that the specific, achiral compound This compound is employed for this purpose. Research in this area tends to focus on azetidines that have been specifically designed and synthesized to be chiral.
For instance, studies have explored the use of chiral azetidine-derived ligands and organocatalysts in various asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk These catalysts and ligands typically incorporate a chiral azetidine scaffold, which is fundamental to their ability to control the stereochemical outcome of a reaction.
Furthermore, research into the asymmetric synthesis of complex molecules sometimes utilizes chiral azetidin-2-ones (β-lactams) or other substituted azetidines as key intermediates. However, these applications rely on the inherent chirality of the starting azetidine derivative, a feature that This compound lacks.
Conclusion and Outlook
Summary of Key Research Findings on 1-(Azetidin-1-yl)prop-2-en-1-one
Research on this compound and its derivatives has primarily centered on their synthesis and potential as biologically active agents. A significant body of work has explored analogues of this compound, particularly those with substitutions on the azetidine (B1206935) ring, for their antiproliferative and tubulin-destabilizing effects. For instance, a series of 3-(prop-1-en-2-yl)azetidin-2-ones were designed and synthesized as analogues of combretastatin (B1194345) A-4, demonstrating potent in vitro antiproliferative activities against breast cancer cell lines. nih.govnih.gov These studies highlight the potential of the azetidinone scaffold in the development of new anticancer agents. nih.govnih.gov
The synthesis of these compounds often involves the Staudinger reaction, reacting an appropriate ketene (B1206846) with an imine. nih.gov Variations in the substituents on both the azetidine ring and the propene group have been systematically investigated to understand their impact on biological activity. nih.gov The core structure of this compound, an α,β-unsaturated carbonyl compound, makes it susceptible to nucleophilic attack, a key feature in its reactivity and biological interactions. wikipedia.org
Challenges and Opportunities in N-Azetidinyl α,β-Unsaturated Carbonyl Chemistry
The chemistry of N-azetidinyl α,β-unsaturated carbonyls, including this compound, presents both significant challenges and exciting opportunities.
Challenges:
Ring Strain: The four-membered azetidine ring possesses inherent strain, which can influence its stability and reactivity. nih.gov This strain can make the synthesis and handling of these compounds challenging, as they may be prone to ring-opening reactions under certain conditions.
Reactivity Control: The presence of the α,β-unsaturated carbonyl system introduces multiple reactive sites. wikipedia.org Controlling the regioselectivity of reactions, such as conjugate additions versus direct carbonyl additions, can be a significant synthetic hurdle. wikipedia.orgpressbooks.pub
Stereoselectivity: For substituted derivatives, achieving high levels of stereoselectivity in their synthesis remains a challenge, often resulting in racemic mixtures. nih.gov
Opportunities:
Medicinal Chemistry: The demonstrated biological activity of related azetidinone compounds opens up vast opportunities for the design and synthesis of new therapeutic agents. nih.govnih.govmedwinpublishers.com The N-azetidinyl α,β-unsaturated carbonyl scaffold serves as a versatile template for creating libraries of compounds for screening against various biological targets.
Polymer Chemistry: The α,β-unsaturated nature of these molecules makes them potential monomers for polymerization reactions, leading to the development of novel polymers with unique properties. wikipedia.org
Catalysis: The development of new catalytic methods for the synthesis and transformation of N-azetidinyl α,β-unsaturated carbonyls is a promising area of research. This includes exploring asymmetric catalysis to address the challenge of stereoselectivity. acs.orgacs.org
Future Directions in Synthetic Methodologies
The future of synthetic methodologies for this compound and its analogues will likely focus on improving efficiency, selectivity, and sustainability.
Novel Catalytic Systems: The exploration of new catalysts, including transition metal complexes and organocatalysts, will be crucial for developing more efficient and selective synthetic routes. acs.orgacs.org For example, nickel-catalyzed asymmetric hydrogenation has shown promise for related α,β-unsaturated carbonyl compounds. acs.orgacs.org
Green Chemistry Approaches: There is a growing need for more environmentally friendly synthetic methods. This includes the use of greener solvents, reducing the number of synthetic steps, and improving atom economy.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purities, especially for reactions involving unstable intermediates.
Multicomponent Reactions: Designing multicomponent reactions that allow for the construction of complex N-azetidinyl α,β-unsaturated carbonyls in a single step will be a key area of development. thieme-connect.de
Prospects for Advanced Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones.
Kinetic Studies: Detailed kinetic studies can provide valuable insights into the reaction pathways and the factors that control selectivity.
In Situ Spectroscopy: The use of in situ spectroscopic techniques, such as NMR and IR spectroscopy, can help to identify and characterize reaction intermediates, providing a more complete picture of the reaction mechanism.
Isotope Labeling Studies: Isotope labeling experiments can be used to trace the path of atoms throughout a reaction, helping to elucidate complex mechanistic details. acs.orgacs.org
Emerging Trends in Computational and Spectroscopic Characterization
Computational and spectroscopic techniques are becoming increasingly powerful tools for studying molecules like this compound.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the structure, reactivity, and spectroscopic properties of these molecules. nih.gov This can help to rationalize experimental observations and predict the outcomes of new reactions. Molecular docking studies are already being used to understand the interaction of related compounds with biological targets like tubulin. nih.govnih.gov
Advanced NMR Techniques: Two-dimensional and multi-dimensional NMR techniques can provide detailed information about the connectivity and stereochemistry of complex molecules.
Mass Spectrometry: High-resolution mass spectrometry is invaluable for the accurate determination of molecular weights and for the structural elucidation of reaction products and intermediates.
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of a molecule, which is crucial for understanding its properties and interactions.
Q & A
What are the established synthetic routes for 1-(azetidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
Category : Basic
Methodological Answer :
Synthesis typically involves cyclization of halogenated propanones with azetidine precursors under basic conditions. For example, aldol condensation or nucleophilic substitution can be employed, with reaction parameters (temperature, solvent, catalyst) critically influencing yield. Sodium hydroxide or triethylamine are common bases, while polar aprotic solvents like THF enhance reactivity. Optimizing temperature (e.g., 0–60°C) and reaction time (6–24 hours) reduces side products. Purification via column chromatography (e.g., 10–40% EtOAc/hexanes) or recrystallization ensures high purity .
How do computational methods like DFT aid in understanding the electronic properties of this compound, and how do these compare with experimental spectroscopic data?
Category : Advanced
Methodological Answer :
Density Functional Theory (DFT) predicts molecular geometry, frontier orbitals, and vibrational frequencies. Calculated FT-IR, Raman, and NMR spectra can validate experimental data. For instance, the enone system’s conjugation and azetidine ring puckering are confirmed via bond-length analysis and HOMO-LUMO gaps. Discrepancies between theoretical and experimental UV-vis spectra (e.g., solvent effects) highlight the need for implicit solvation models in simulations .
What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers look for?
Category : Basic
Methodological Answer :
- NMR : H NMR shows vinyl protons (δ 6.5–7.0 ppm, doublet) and azetidine ring protons (δ 3.0–4.0 ppm). C NMR confirms carbonyl (δ 190–210 ppm) and sp carbons.
- MS : Molecular ion peaks ([M+H]) and fragmentation patterns verify molecular weight and functional groups.
- FT-IR : Strong C=O stretch (~1700 cm) and C=C stretch (~1600 cm) are diagnostic .
What strategies can resolve contradictions between crystallographic data and solution-phase spectroscopic analyses for this compound?
Category : Advanced
Methodological Answer :
Crystallographic refinements (e.g., SHELXL) resolve conformational differences caused by crystal packing versus solution dynamics. Hydrogen bonding patterns (graph set analysis) explain discrepancies in NMR chemical shifts. For example, azetidine ring puckering in the solid state may differ from solution. Combining X-ray diffraction with variable-temperature NMR reconciles these variations .
How does the presence of the enone system in this compound influence its reactivity in nucleophilic addition reactions?
Category : Basic
Methodological Answer :
The α,β-unsaturated ketone undergoes Michael additions with amines or thiols. Steric hindrance from the azetidine ring directs regioselectivity. For example, Grignard reagents attack the β-position, while bulky nucleophiles favor α-addition. Solvent polarity (e.g., DMF vs. DCM) and catalysts (e.g., Lewis acids) modulate reaction pathways .
What are the current challenges in elucidating the structure-activity relationships of azetidine-containing compounds like this compound in drug discovery?
Category : Advanced
Methodological Answer :
Key challenges include balancing azetidine ring strain (enhanced reactivity) with metabolic stability. Modifying substituents (e.g., halogenation) alters binding to targets like kinases or GPCRs but may increase toxicity. Computational docking studies paired with in vitro assays (e.g., enzyme inhibition) are critical to map pharmacophores while minimizing off-target effects .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Category : Basic
Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (EtOAc/hexanes) separates polar byproducts.
- Recrystallization : Ethanol or acetone solvents yield high-purity crystals.
- Distillation : Reduced-pressure distillation isolates volatile impurities. Purity is confirmed by HPLC (>95%) .
How can hydrogen bonding patterns in the crystal structure of this compound inform the design of derivatives with improved bioavailability?
Category : Advanced
Methodological Answer :
Crystal packing analysis (e.g., via Mercury software) identifies hydrogen-bond donors/acceptors. For instance, sulfonamide or carbonyl groups in derivatives can be modified to enhance solubility. Introducing methoxy groups improves water affinity without compromising membrane permeability, as shown in analogues with logP reductions of 0.5–1.0 units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
